Cas no 3467-85-4 (2,3,4,5-tetrafluorophenol)

2,3,4,5-Tetrafluorophenol is a fluorinated phenolic compound with the molecular formula C₆H₂F₄O. Its key advantages include high electron-withdrawing properties due to the presence of multiple fluorine substituents, enhancing reactivity in nucleophilic aromatic substitution and other synthetic applications. The compound exhibits improved thermal and chemical stability compared to non-fluorinated phenols, making it valuable in pharmaceutical and agrochemical intermediates. Its strong acidity (pKa ~5.5) and lipophilicity further contribute to its utility in fine chemical synthesis and as a building block for advanced materials. The fluorine atoms also impart resistance to oxidative degradation, ensuring consistent performance in demanding reaction conditions.
2,3,4,5-tetrafluorophenol structure
2,3,4,5-tetrafluorophenol structure
Product name:2,3,4,5-tetrafluorophenol
CAS No:3467-85-4
MF:C6H2F4O
MW:166.073095798492
CID:295837
PubChem ID:15631663

2,3,4,5-tetrafluorophenol Chemical and Physical Properties

Names and Identifiers

    • Phenol,2,3,4,5-tetrafluoro-
    • 3,4,5,6-Tetrafluorophenol
    • 2,3,4,5-Tetrafluorophenol
    • tetrafluorophenol
    • Phenol, 2,3,4,5-tetrafluoro-
    • EN300-1601547
    • SCHEMBL258682
    • CS-0199099
    • QXYLYYZZWZQACI-UHFFFAOYSA-N
    • 2, 3, 4, 5-Tetrafluorophenol
    • E75626
    • BS-49289
    • 3467-85-4
    • SY274345
    • MFCD12032171
    • 2,3,4,5-tetrafluorophenol
    • MDL: MFCD12032171
    • Inchi: InChI=1S/C6H2F4O/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H
    • InChI Key: QXYLYYZZWZQACI-UHFFFAOYSA-N
    • SMILES: C1=C(C(=C(C(=C1O)F)F)F)F

Computed Properties

  • Exact Mass: 166.00416
  • Monoisotopic Mass: 166.00417733g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23

2,3,4,5-tetrafluorophenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A014002243-1g
2,3,4,5-Tetrafluorophenol
3467-85-4 97%
1g
$1564.50 2023-09-02
Chemenu
CM338722-250mg
2,3,4,5-tetrafluorophenol
3467-85-4 95%+
250mg
$309 2022-06-11
Ambeed
A1368015-50mg
2,3,4,5-Tetrafluorophenol
3467-85-4 97%
50mg
$29.0 2024-07-19
Ambeed
A1368015-1g
2,3,4,5-Tetrafluorophenol
3467-85-4 97%
1g
$267.0 2025-02-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AM816-50mg
2,3,4,5-tetrafluorophenol
3467-85-4 97%
50mg
¥747.0 2022-09-28
Enamine
EN300-1601547-5.0g
2,3,4,5-tetrafluorophenol
3467-85-4 95%
5g
$2858.0 2023-06-04
Enamine
EN300-1601547-0.5g
2,3,4,5-tetrafluorophenol
3467-85-4 95%
0.5g
$768.0 2023-06-04
Enamine
EN300-1601547-0.05g
2,3,4,5-tetrafluorophenol
3467-85-4 95%
0.05g
$229.0 2023-06-04
eNovation Chemicals LLC
Y1213825-1g
2,3,4,5-Tetrafluorophenol
3467-85-4 95%
1g
$950 2024-07-23
Enamine
EN300-1601547-2.5g
2,3,4,5-tetrafluorophenol
3467-85-4 95%
2.5g
$1931.0 2023-06-04

2,3,4,5-tetrafluorophenol Related Literature

Additional information on 2,3,4,5-tetrafluorophenol

Introduction to 2,3,4,5-tetrafluorophenol (CAS No. 3467-85-4)

2,3,4,5-tetrafluorophenol, with the chemical formula C₆H₂F₄O, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, identified by its CAS number 3467-85-4, belongs to the class of halogenated phenols and exhibits distinct chemical characteristics that make it a valuable intermediate in synthetic chemistry and a promising candidate for various industrial and medicinal uses.

The molecular structure of 2,3,4,5-tetrafluorophenol features a benzene ring substituted with four fluorine atoms at the 2, 3, 4, and 5 positions. This high degree of fluorination imparts exceptional stability and reactivity to the molecule, making it a versatile building block in organic synthesis. The presence of fluorine atoms also influences the electronic properties of the aromatic ring, enhancing its interaction with biological targets. This feature has been particularly exploited in the development of novel pharmaceutical agents where fluorine substitution can modulate metabolic pathways and improve drug efficacy.

In recent years, 2,3,4,5-tetrafluorophenol has been extensively studied for its role in medicinal chemistry. Researchers have leveraged its structural framework to design molecules with enhanced bioavailability and reduced toxicity. For instance, studies have demonstrated its utility in synthesizing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The fluorinated phenol core allows for precise tuning of physicochemical properties such as lipophilicity and solubility, which are critical factors in drug design.

One of the most compelling aspects of 2,3,4,5-tetrafluorophenol is its application in the development of antiviral agents. The compound's ability to interfere with viral replication mechanisms has been explored in several preclinical studies. Notably, researchers have found that derivatives of this compound exhibit inhibitory effects against RNA viruses by disrupting essential enzymatic pathways. This discovery aligns with the ongoing global effort to develop broad-spectrum antiviral therapies capable of combating emerging viral threats.

The synthetic methodologies for preparing 2,3,4,5-tetrafluorophenol have also seen significant advancements. Modern synthetic routes often involve catalytic fluorination techniques that offer higher yields and selectivity compared to traditional methods. These improvements have not only made the production of CAS No. 3467-85-4 more efficient but also more environmentally sustainable. The growing emphasis on green chemistry has driven innovation in synthetic processes, ensuring that the demand for this compound can be met without compromising ecological integrity.

The industrial applications of 2,3,4,5-tetrafluorophenol extend beyond pharmaceuticals into materials science and specialty chemicals. Its unique electronic properties make it a valuable component in the development of advanced materials such as liquid crystals and organic semiconductors. Additionally, the compound's stability under various conditions enhances its suitability for use as a precursor in high-performance polymers and coatings.

The future prospects for 2,3,4,5-tetrafluorophenol are promising as research continues to uncover new applications and refine synthetic strategies. Collaborative efforts between academia and industry are expected to drive further innovation in this field. As computational chemistry techniques advance, virtual screening methods will play an increasingly important role in identifying novel derivatives with enhanced therapeutic potential.

In conclusion, 2,3,4,5-tetrafluorophenol (CAS No. 3467-85-4) stands as a cornerstone compound in modern chemical research. Its multifaceted applications span pharmaceuticals to advanced materials science,underscoring its importance as both a research tool and an industrial intermediate。The ongoing exploration of its properties and potential will undoubtedly lead to further groundbreaking discoveries,benefiting society through improved health outcomes and technological advancements。

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